![molecular formula C17H18ClN3O3 B4896146 2-{[(4-chlorophenyl)carbamoyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4896146.png)
2-{[(4-chlorophenyl)carbamoyl]amino}-N-(2-methoxyethyl)benzamide
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Overview
Description
2-{[(4-chlorophenyl)carbamoyl]amino}-N-(2-methoxyethyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chlorophenyl group, a carbamoyl group, and a methoxyethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-chlorophenyl)carbamoyl]amino}-N-(2-methoxyethyl)benzamide typically involves the reaction of 4-chlorophenyl isocyanate with 2-methoxyethylamine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions, usually at room temperature, to ensure the formation of the desired product. The reaction can be represented as follows:
4-chlorophenyl isocyanate+2-methoxyethylamine→2-[(4-chlorophenyl)carbamoyl]amino-N-(2-methoxyethyl)benzamide
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as chromatography and recrystallization may also be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-chlorophenyl)carbamoyl]amino}-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-{[(4-chlorophenyl)carbamoyl]amino}-N-(2-methoxyethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(4-chlorophenyl)carbamoyl]amino}-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-bromophenyl)carbamoyl]amino}-N-(2-methoxyethyl)benzamide
- 2-{[(4-fluorophenyl)carbamoyl]amino}-N-(2-methoxyethyl)benzamide
- 2-{[(4-methylphenyl)carbamoyl]amino}-N-(2-methoxyethyl)benzamide
Uniqueness
2-{[(4-chlorophenyl)carbamoyl]amino}-N-(2-methoxyethyl)benzamide is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[(4-chlorophenyl)carbamoylamino]-N-(2-methoxyethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-24-11-10-19-16(22)14-4-2-3-5-15(14)21-17(23)20-13-8-6-12(18)7-9-13/h2-9H,10-11H2,1H3,(H,19,22)(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHVAPCDWXHSOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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